molecular formula C24H25FN4O2 B11193386 6-ethyl-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrimidin-4(3H)-one

6-ethyl-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrimidin-4(3H)-one

Cat. No.: B11193386
M. Wt: 420.5 g/mol
InChI Key: SBDMZNFACLZVQO-UHFFFAOYSA-N
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Description

6-ETHYL-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the dihydropyrimidinone core, followed by the introduction of the fluorophenyl and piperazine groups. Common reagents used in these reactions include ethyl acetoacetate, urea, and various substituted anilines. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups .

Scientific Research Applications

6-ETHYL-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ETHYL-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ETHYL-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structural features allow for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

IUPAC Name

6-ethyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrimidin-4-one

InChI

InChI=1S/C24H25FN4O2/c1-2-20-16-22(30)29(24(26-20)18-6-4-3-5-7-18)17-23(31)28-14-12-27(13-15-28)21-10-8-19(25)9-11-21/h3-11,16H,2,12-15,17H2,1H3

InChI Key

SBDMZNFACLZVQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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